3-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes a phenyl group, a nitrobenzoate group, and a methoxyphenoxyacetamido group. Its intricate structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-(2-methylphenoxy)acetic acid, which is then converted into its corresponding acetamido derivative. This intermediate is further reacted with an appropriate aldehyde to form the imino compound. Finally, the imino compound is esterified with 4-nitrobenzoic acid to yield the target compound. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in large-scale production. The use of automated systems and advanced purification techniques further enhances the overall production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamides: Compounds with a similar core structure but different substituents.
Phenylbenzoates: Compounds with a phenyl group and a benzoate group.
Nitrobenzoates: Compounds with a nitro group attached to a benzoate moiety.
Uniqueness
3-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H19N3O6 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-16-5-2-3-8-21(16)31-15-22(27)25-24-14-17-6-4-7-20(13-17)32-23(28)18-9-11-19(12-10-18)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
InChI Key |
WTDJYXDMDRHDOY-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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